![molecular formula C19H17FN2O B4329342 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4329342.png)
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
Overview
Description
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential for use in research as a tool to study the endocannabinoid system. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in research for their ability to activate cannabinoid receptors.
Mechanism of Action
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide activates the cannabinoid receptor CB1, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, CB1 stimulates intracellular signaling pathways that lead to the modulation of neurotransmitter release, gene expression, and protein synthesis. The exact mechanism of action of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is not fully understood, but it is believed to act as a full agonist of the CB1 receptor.
Biochemical and Physiological Effects:
The activation of the CB1 receptor by 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to produce a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can stimulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In addition, 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and apoptosis. In vivo studies have shown that 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide can produce a range of physiological effects, including altered locomotor activity, hypothermia, and analgesia.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. In addition, 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is stable and can be easily synthesized in the lab. However, there are also limitations to the use of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments. It is a synthetic cannabinoid, which means that its effects may differ from those of natural cannabinoids. In addition, the use of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide in lab experiments may be restricted due to legal and ethical considerations.
Future Directions
There are several future directions for the study of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide. One direction is to investigate the effects of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide on the endocannabinoid system in different animal models and under different experimental conditions. Another direction is to study the potential therapeutic applications of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, such as its use in the treatment of pain, inflammation, and neurodegenerative diseases. Finally, there is a need to investigate the safety and toxicity of 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide, particularly in light of its potential for recreational use.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has potential for use in research as a tool to study the endocannabinoid system. This chemical compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been used in vitro to study the effects of cannabinoid receptor activation on intracellular signaling pathways, gene expression, and protein synthesis. In addition, 2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has been used in vivo to study the effects of cannabinoid receptor activation on behavior, cognition, and physiology.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-7-3-15(4-8-17)13-19(23)21-14-16-5-9-18(10-6-16)22-11-1-2-12-22/h1-12H,13-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVOLJOXZRJIBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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